

Etripamil Hydrochloride Electrophysiology Study Protocol: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Etripamil hydrochloride*

Cat. No.: *B15616061*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrophysiological properties of **etripamil hydrochloride**, a novel, intranasally administered, short-acting, non-dihydropyridine L-type calcium channel blocker. The protocols outlined below are designed to guide researchers in the preclinical and clinical investigation of etripamil and similar compounds, focusing on their effects on cardiac electrophysiology.

Introduction to Etripamil Hydrochloride

Etripamil is under development for the acute termination of paroxysmal supraventricular tachycardia (PSVT).[1][2] Its mechanism of action is centered on the blockade of L-type calcium channels, which are crucial for the electrical conduction system of the heart, particularly at the atrioventricular (AV) node.[1] By inhibiting these channels, etripamil slows AV nodal conduction and prolongs the AV nodal refractory period, thereby interrupting the re-entrant circuit responsible for most forms of PSVT.[1][3]

Preclinical Electrophysiology Assessment In Vitro Ion Channel Electrophysiology (Patch Clamp Assays)

Objective: To characterize the inhibitory effects of etripamil on key cardiac ion channels. This is a critical step in assessing both efficacy and potential pro-arrhythmic risk, in line with the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[\[4\]](#)[\[5\]](#)

Experimental Protocol:

- Cell Culture: Utilize human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the desired human cardiac ion channel subunits (e.g., hCav1.2 for I_{Ca,L}, hERG for I_{Kr}, hNav1.5 for I_{Na}).[\[6\]](#)[\[7\]](#)
- Electrophysiological Recordings:
 - Employ the whole-cell patch-clamp technique to record ionic currents.[\[8\]](#)[\[9\]](#)
 - Maintain cells at a physiological temperature (35-37°C).
 - Use appropriate internal and external solutions to isolate the specific current of interest.
- Voltage Protocols:
 - For I_{Ca,L} (hCav1.2): Apply a voltage-step protocol to elicit the calcium current. A holding potential of -80 mV with depolarizing steps to various test potentials (e.g., -40 mV to +60 mV) is typical. To assess use-dependent block, a train of depolarizing pulses can be applied.[\[10\]](#)
 - For I_{Kr} (hERG): A specific voltage protocol is used to elicit the characteristic hERG tail current. This typically involves a depolarizing pulse to around +20 mV followed by a repolarizing step to -50 mV.[\[7\]](#)
 - For I_{Na} (hNav1.5): A rapid depolarizing pulse from a holding potential of -100 mV to -20 mV is used to measure the peak sodium current.
- Data Analysis:
 - Measure the peak current amplitude in the presence and absence of varying concentrations of etripamil.

- Construct concentration-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each ion channel.

Ex Vivo Langendorff-Perfused Heart Model

Objective: To evaluate the integrated electrophysiological effects of etripamil on the whole heart, including its impact on conduction, refractoriness, and arrhythmia susceptibility.

Experimental Protocol:

- Heart Isolation: Isolate the heart from a suitable animal model (e.g., rabbit, guinea pig) and mount it on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature and pressure.[\[11\]](#)[\[12\]](#)
- Electrophysiological Recordings:
 - Place multipolar recording and stimulation electrodes on the epicardial surface of the atria and ventricles.
 - Record a pseudo-electrocardiogram (ECG).
- Parameter Measurement:
 - Baseline Measurements: Record baseline parameters including heart rate, PR interval, QRS duration, and QT interval.
 - Programmed Electrical Stimulation:
 - Determine the atrial and ventricular effective refractory periods (AERP and VERP) using extrastimulus protocols.
 - Assess AV nodal conduction properties, such as the Wenckebach cycle length and the AV nodal effective refractory period (AVNERP).
- Drug Perfusion: Perfuse the heart with increasing concentrations of etripamil and repeat the electrophysiological measurements at each concentration.

- **Data Analysis:** Compare the electrophysiological parameters before and after etripamil administration to quantify its effects on cardiac conduction and refractoriness.

Clinical Electrophysiology Study Protocol (Adapted from NODE-1 Trial)

Objective: To assess the efficacy and safety of intranasally administered etripamil for the termination of induced PSVT in a controlled clinical setting.[\[1\]](#)

Study Design: A multi-center, randomized, double-blind, placebo-controlled dose-ranging study.

Patient Population: Patients with a history of PSVT scheduled for a catheter ablation procedure.[\[1\]](#)

Experimental Protocol:

- **Catheter Placement:** Standard electrophysiology catheters are placed in the heart for recording and stimulation.[\[13\]](#)
- **Induction of PSVT:** Programmed electrical stimulation is used to induce sustained PSVT.
- **Drug Administration:** After sustained PSVT is established, patients are administered a single intranasal dose of etripamil or placebo.
- **Efficacy Endpoint:** The primary endpoint is the conversion of PSVT to sinus rhythm within a specified timeframe (e.g., 15 minutes).[\[1\]](#)
- **Electrophysiological Measurements:** Continuous intracardiac recordings and surface ECG are monitored to determine the time to conversion and to assess for any pro-arrhythmic events.
- **Safety Monitoring:** Hemodynamic parameters, including blood pressure, are closely monitored.

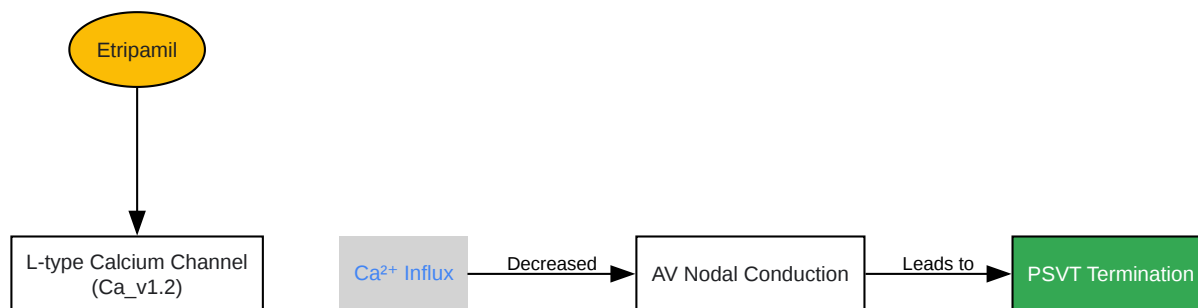
Quantitative Data Summary

The following tables summarize the key quantitative findings from the clinical development program of etripamil.

Study	Dosage	Conversion Rate (Etripamil)	Conversion Rate (Placebo)	Time to Conversion (Median)	Reference(s)
NODE-1	70 mg	87%	35%	< 3 minutes	[1]
105 mg	75%	35%	< 3 minutes	[1]	
140 mg	95%	35%	< 3 minutes	[1]	
NODE-301	70 mg	53.7% (at 30 min)	34.7% (at 30 min)	-	[3]
RAPID	70 mg (with repeat dose option)	64% (at 30 min)	31% (at 30 min)	17.2 minutes	[14]
NODE-303	70 mg (with repeat dose option)	60.2% (at 30 min)	N/A (open-label)	15.5 minutes	[15]

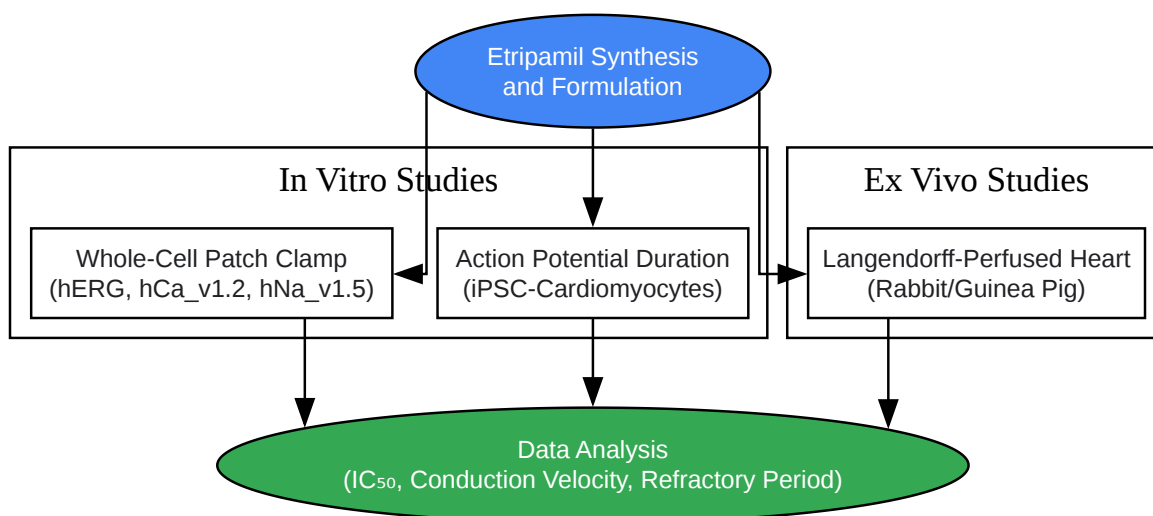
Parameter	Effect of Etripamil	Reference(s)
Heart Rate during PSVT	Significant reduction prior to conversion	[16]
Ventricular Rate during Atrial Fibrillation	Reduction in ventricular rate	[17] [18]
PR Interval	Prolongation, indicating slowed AV conduction	[17]

Visualizations



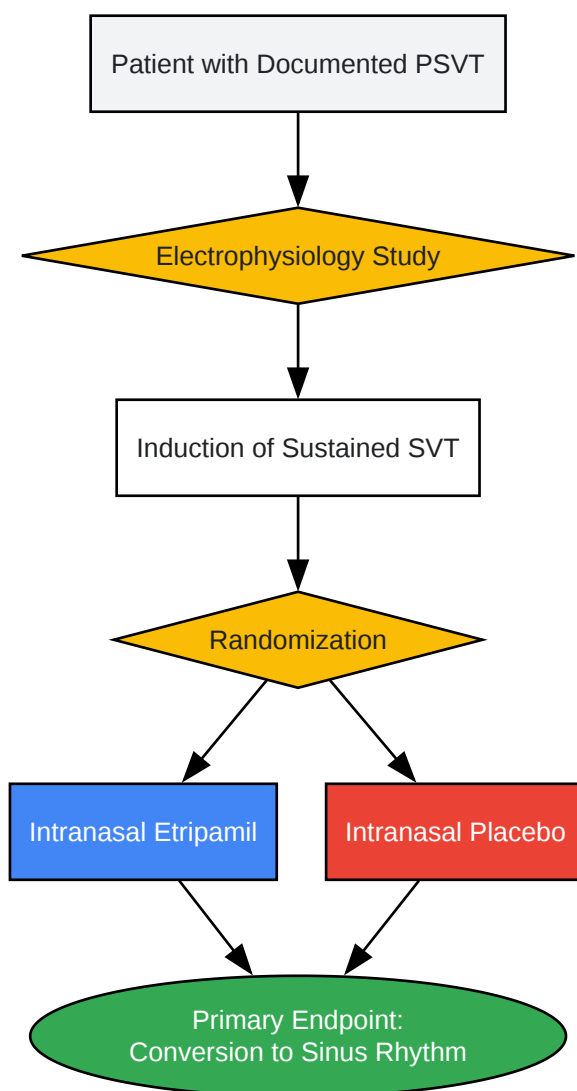
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Caption: Etripamil blocks L-type calcium channels, reducing Ca^{2+} influx and slowing AV nodal conduction.



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Caption: Workflow for preclinical electrophysiological evaluation of etripamil.



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Caption: Logical flow of a clinical electrophysiology study of etripamil for PSVT.

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